molecular formula C13H7Cl2FO2 B6407584 3-(3,5-Dichlorophenyl)-4-fluorobenzoic acid, 95% CAS No. 1261914-24-2

3-(3,5-Dichlorophenyl)-4-fluorobenzoic acid, 95%

Cat. No. B6407584
CAS RN: 1261914-24-2
M. Wt: 285.09 g/mol
InChI Key: IKMMOVAFHHYVMV-UHFFFAOYSA-N
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Description

3-(3,5-Dichlorophenyl)-4-fluorobenzoic acid, or 3,5-DCFB, is an organic compound that has a wide range of applications in scientific research. It is a substituted benzoic acid with a 3,5-dichlorophenyl and a 4-fluorophenyl group attached to the benzene ring. It is a colorless solid that is insoluble in water, but soluble in organic solvents such as ethanol and dichloromethane. 3,5-DCFB has been used in the synthesis of various compounds, including pharmaceuticals, pesticides, and dyes. In addition, it has been used in biochemical and physiological research to study the mechanism of action of various compounds.

Mechanism of Action

The mechanism of action of 3,5-DCFB is not fully understood. However, it is believed that the compound acts as an inhibitor of enzymes involved in the biosynthesis of fatty acids. In addition, it is believed to inhibit the activity of certain enzymes involved in the metabolism of carbohydrates, proteins, and lipids. Furthermore, 3,5-DCFB is believed to inhibit the activity of certain enzymes involved in the synthesis of nucleic acids.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,5-DCFB have not been fully studied. However, it is believed to have anti-inflammatory and anti-cancer effects. In addition, it is believed to have antioxidant and anti-allergic properties. Furthermore, it is believed to have anti-fungal and anti-bacterial properties.

Advantages and Limitations for Lab Experiments

The use of 3,5-DCFB in laboratory experiments has a number of advantages. It is a relatively inexpensive compound and is readily available. In addition, it is relatively stable and can be stored for long periods of time without degradation. However, there are some limitations to the use of 3,5-DCFB in laboratory experiments. It is insoluble in water, which makes it difficult to use in aqueous solutions. Furthermore, it is toxic and should be handled with caution.

Future Directions

There are a number of potential future directions for research involving 3,5-DCFB. One potential direction is to further study its anti-inflammatory and anti-cancer effects. In addition, further research could be done to study its potential applications in the synthesis of polymers, such as polyurethanes and polyesters. Furthermore, research could be done to further study its mechanism of action and its potential biochemical and physiological effects. Finally, research could be done to study its potential uses as an inhibitor of enzymes involved in the biosynthesis of fatty acids, the metabolism of carbohydrates, proteins, and lipids, and the synthesis of nucleic acids.

Synthesis Methods

3,5-DCFB can be synthesized by a number of different methods. One of the most common methods is the Friedel-Crafts acylation reaction. This reaction involves the reaction of an aryl halide with an acyl chloride in the presence of an aluminum chloride catalyst. The resulting product is a substituted benzoic acid, such as 3,5-DCFB. Other methods of synthesis include the reaction of aryl halides with acyl anhydrides and the reaction of aryl halides with acetic anhydride.

Scientific Research Applications

3,5-DCFB has been used in a variety of scientific research applications. It has been used in the synthesis of various compounds, including pharmaceuticals, pesticides, and dyes. It has also been used in biochemical and physiological research to study the mechanism of action of various compounds. In addition, 3,5-DCFB has been used in the synthesis of various polymers, such as polyurethanes and polyesters.

properties

IUPAC Name

3-(3,5-dichlorophenyl)-4-fluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2FO2/c14-9-3-8(4-10(15)6-9)11-5-7(13(17)18)1-2-12(11)16/h1-6H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKMMOVAFHHYVMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C2=CC(=CC(=C2)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20691277
Record name 3',5'-Dichloro-6-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20691277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261914-24-2
Record name 3',5'-Dichloro-6-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20691277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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